

sample preparation for N-Nitrosoglyphosate analysis in glyphosate matrix

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

Cat. No.: *B3329239*

[Get Quote](#)

Application Note: Analysis of N-Nitrosoglyphosate in Glyphosate Matrix

Introduction

Glyphosate is a widely used broad-spectrum herbicide. During its synthesis and storage, impurities can form, including N-Nitrosoglyphosate (NNG), a compound of toxicological concern due to its potential carcinogenicity.^{[1][2]} Regulatory bodies such as the Food and Agricultural Organization of the United Nations (FAO) have set stringent limits for NNG in technical glyphosate products, necessitating sensitive and reliable analytical methods for its quantification.^{[1][2]} The primary analytical challenge lies in detecting trace amounts of NNG within a high-concentration glyphosate matrix, which can cause significant interference.^[2]

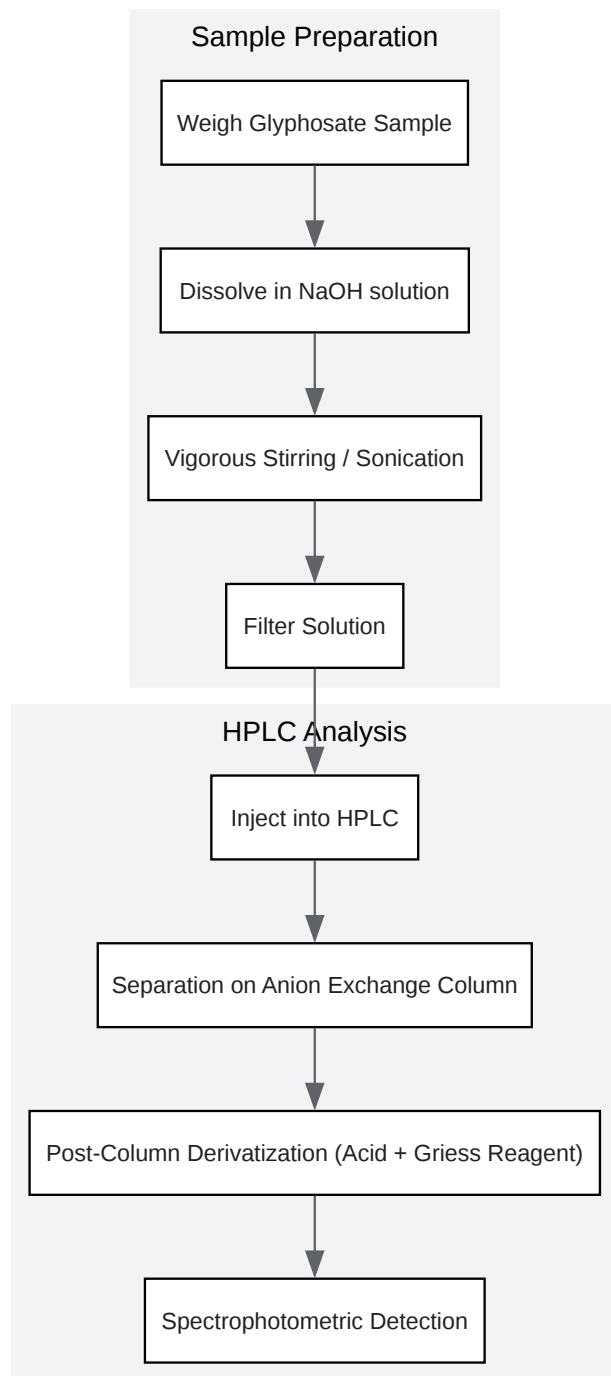
This application note details two established methods for the sample preparation and analysis of NNG in a glyphosate matrix: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and a direct method using Ion Chromatography (IC) with UV detection. These protocols are designed for researchers, scientists, and quality control professionals in the agrochemical and regulatory sectors.

Analytical Approaches

Two primary methods have been validated for the determination of NNG in glyphosate samples:

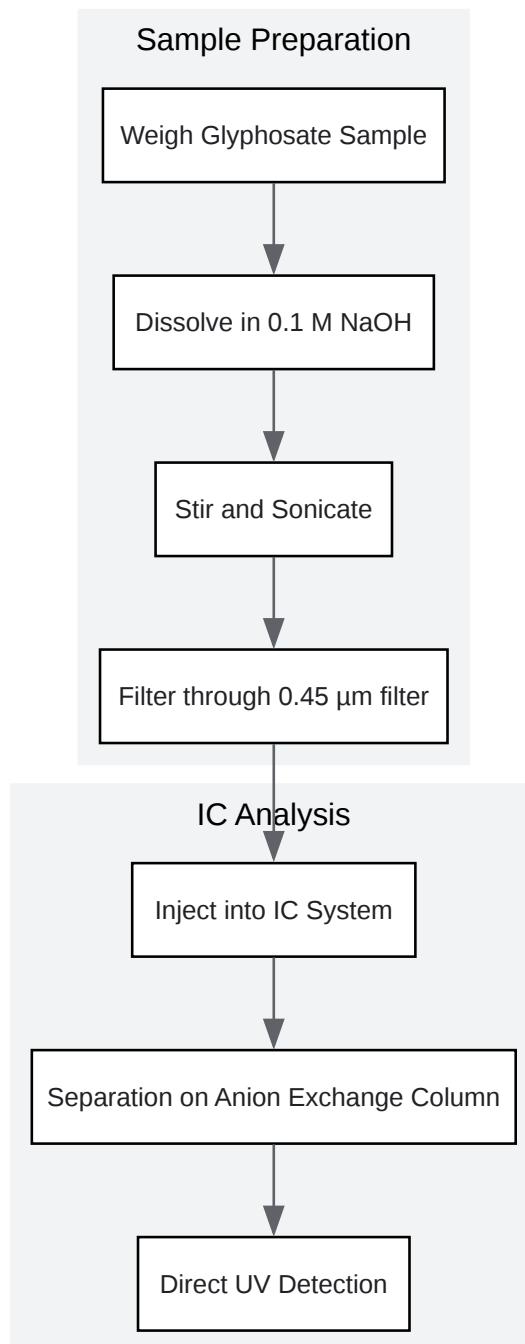
- HPLC with Post-Column Derivatization: This is a widely accepted and sensitive method. It involves the separation of NNG from the glyphosate matrix using a strong anion exchange (SAX) column. Following separation, the eluate is mixed with a strong acid (e.g., hydrobromic or hydrochloric acid) to induce denitrosation of NNG, forming a nitrosyl cation. This cation then reacts with a Griess reagent, typically composed of sulfanilamide and N-(1-naphthyl)ethylenediamine (NED), to produce a intensely colored azo dye. The concentration of this dye, which is proportional to the NNG concentration, is measured using a spectrophotometric detector.[3][4]
- Ion Chromatography with UV Detection: This method offers a simpler, direct analysis without the need for a post-column derivatization step.[2][5] An ion chromatography system equipped with an anion exchange column and a high ionic strength eluent is used to achieve chromatographic separation of NNG from the glyphosate matrix. NNG is then directly quantified by UV detection.[2][6] This approach reduces complexity, reagent consumption, and potential issues associated with post-column reaction systems.[5]

Quantitative Data Summary


The following table summarizes the key quantitative parameters for the described analytical methods.

Parameter	HPLC with Post-Column Derivatization	Ion Chromatography with UV Detection	Reference
Limit of Detection (LOD)	0.04 mg/L (equivalent to 0.8 mg/kg in solid sample)	0.016 mg/L (equivalent to 0.08 mg/kg in sample)	[3][6]
Limit of Quantification (LOQ)	Not explicitly stated, but method is suitable for FAO limit of 1 ppm	0.048 mg/L (equivalent to 0.24 mg/kg in sample)	[1][6]
Validated Range	200 - 400 ppb in glyphosate wetcake	0.1 - 4.0 mg/L for calibration curve in matrix	[2][4]
Recovery	Average of 93% for glyphosate wetcake	83.0 \pm 0.9% to 105.3 \pm 10.0%	[4][6]
Linearity (r^2)	0.9991	0.9998	[4][6]
Detection Wavelength	546 nm or 550 nm	Not specified, UV detector used	[2][3][4]

Experimental Workflows


The following diagrams illustrate the logical flow of the sample preparation and analysis for both methods.

Experimental Workflow: HPLC with Post-Column Derivatization

[Click to download full resolution via product page](#)

Caption: Workflow for NNG analysis using HPLC with post-column derivatization.

Experimental Workflow: Ion Chromatography with UV Detection

[Click to download full resolution via product page](#)

Caption: Workflow for NNG analysis using Ion Chromatography with direct UV detection.

Detailed Protocols

Protocol 1: HPLC with Post-Column Derivatization

This protocol is based on the established method involving a Griess reaction.[\[4\]](#)

1. Materials and Reagents

- Glyphosate technical sample or wetcake
- N-Nitrosoglyphosate (NNG) analytical standard
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂) (optional, to prevent NNG formation)[\[4\]](#)
- Sulfamic acid (for glassware cleaning)[\[4\]](#)
- Deionized water
- Mobile Phase: Ammonium phosphate monobasic in deionized water with methanol, adjusted to pH 2.1 with phosphoric acid.[\[4\]](#)
- Post-Column Reagent 1 (Denitrosation): 48% Hydrobromic acid (HBr) with N-(1-naphthyl)ethylenediamine dihydrochloride.[\[4\]](#)
- Post-Column Reagent 2 (Color Formation): Sulfanilamide and Brij 35 in hydrochloric acid (HCl).[\[4\]](#)

2. Equipment

- HPLC system with a pump, injector, and column oven
- Strong anion exchange (SAX) column
- Post-column derivatization system with pumps for reagents and a reaction coil
- Spectrophotometric detector (set to 550 nm)[\[4\]](#)

- Analytical balance
- Volumetric flasks and pipettes
- Sample filtration apparatus (e.g., syringe filters)

3. Sample Preparation

- Glassware Preparation: Thoroughly rinse all glassware with a 1% (w/v) sulfamic acid solution, followed by copious amounts of deionized water to remove any trace nitrite contaminants.[\[4\]](#)
- Sample Weighing: Accurately weigh approximately 0.4 g of glyphosate wetcake into a clean sample bottle.[\[4\]](#)
- Dissolution: Add 0.85 mL of 2.5 N NaOH (optionally containing 0.3% H₂O₂) and dilute to 10.0 g with deionized water.[\[4\]](#)
- Mixing: Vigorously agitate the solution to ensure complete dissolution.
- Filtration: Filter the sample solution through a suitable membrane filter (e.g., 0.45 µm) prior to injection.

4. Chromatographic Conditions

- Column: Strong Anion Exchange (SAX)
- Mobile Phase: Mix 20 g ammonium phosphate monobasic in 2.0 L deionized water, add 400 mL methanol, and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas.[\[4\]](#)
- Flow Rate: As per instrument manufacturer's recommendation for the column.
- Injection Volume: 1 mL[\[4\]](#)

5. Post-Column Derivatization

- The effluent from the HPLC column is directed to the post-column reactor.

- The eluate is mixed with the denitrosation reagent (HBr and N-(1-naphthyl)ethylenediamine).
- Subsequently, the color-forming reagent (sulfanilamide in HCl) is added.
- The mixture passes through a heated reaction coil to facilitate the color-forming reaction.
- The resulting purple azo dye is detected at 550 nm.[4]

6. Calibration and Quantification

- Prepare a stock solution of NNG (e.g., 1000 ppm) in deionized water.
- Prepare a series of working standards (e.g., 10 - 200 ppb) by diluting the stock solution.[4]
- Inject the standards to generate a calibration curve by plotting peak height or area against concentration.
- Quantify NNG in the samples by comparing their peak responses to the calibration curve.

Protocol 2: Ion Chromatography with UV Detection

This protocol describes a direct analysis method without derivatization.[2][5][6]

1. Materials and Reagents

- Glyphosate technical sample
- N-Nitrosoglyphosate (NNG) analytical standard
- Sodium hydroxide (NaOH), 0.1 mol/L
- Deionized water
- Mobile Phase: High ionic strength eluent, for example, a solution of sodium sulfate (Na_2SO_4) and sodium hydroxide (NaOH).[6]

2. Equipment

- Ion Chromatography (IC) or HPLC system with a chemically resistant pump and injector

- Anion exchange column suitable for IC
- UV or Photo-Diode Array (PDA) detector
- Analytical balance
- Volumetric flasks and pipettes
- Sonicator
- Sample filtration apparatus (0.45 µm filters)[5]

3. Sample Preparation

- Sample Weighing: Accurately weigh approximately 2.0 g of the technical glyphosate sample into a suitable container.[5]
- Dissolution: Add 0.1 mol/L NaOH to a final volume of 10 mL.[5]
- Mixing: Vigorously stir the solution for 10 minutes, followed by sonication for 15 minutes to ensure complete dissolution.[5]
- Filtration: Filter the solution through a 0.45 µm filter into a sample vial.[5]

4. Chromatographic Conditions

- Column: Anion exchange column
- Mobile Phase: A high ionic strength solution such as Na₂SO₄ and NaOH.[6] The exact composition should be optimized for the specific column and instrument.
- Detector: UV or PDA detector.
- Injection Volume: As appropriate for the instrument and column.

5. Calibration and Quantification

- Prepare a stock solution of NNG (e.g., 500 mg/L) in water.[5]

- Prepare matrix-matched calibration standards. This is crucial to account for matrix effects. For example, prepare a solution of 10 g/L glyphosate in 0.1 M NaOH. Spike this solution with the NNG stock solution to create a series of standards at concentrations such as 0.1, 0.25, 0.75, 2.0, and 4.0 mg/L.[\[2\]](#)[\[5\]](#)
- Inject the matrix-matched standards to generate a calibration curve.
- Inject the prepared samples and quantify NNG content based on the calibration curve.

Conclusion

Both the HPLC with post-column derivatization and the direct IC-UV methods are suitable for the determination of N-Nitrosoglyphosate in a glyphosate matrix at levels relevant to regulatory compliance. The choice of method may depend on the available instrumentation, desired simplicity, and throughput requirements. The HPLC method with post-column derivatization is a highly sensitive and well-established technique, while the IC-UV method offers a simpler and more direct approach with reduced reagent use and complexity. Proper sample preparation, including the use of matrix-matched standards for the IC-UV method, is critical for accurate quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scielo.br [scielo.br]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. fao.org [fao.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [sample preparation for N-Nitrosoglyphosate analysis in glyphosate matrix]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3329239#sample-preparation-for-n-nitrosoglyphosate-analysis-in-glyphosate-matrix>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com